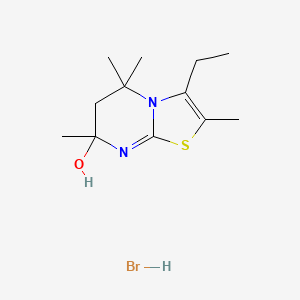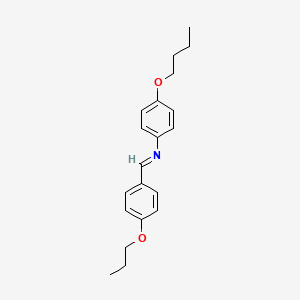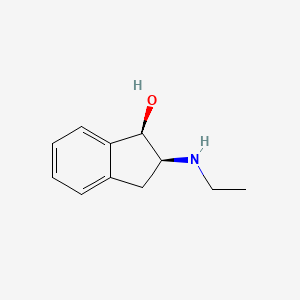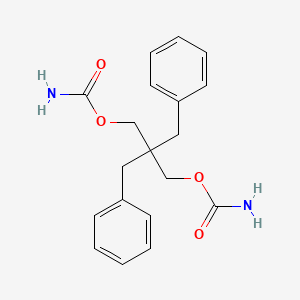
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is a chemical compound with the molecular formula C19H22N2O4 It is known for its unique structure, which includes two benzyl groups attached to a 1,3-propanediol backbone, with dicarbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base to form 2,2-dibenzyl-1,3-propanediol. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the dicarbamate groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dicarbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1,3-propanediol derivatives with amine groups.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The dicarbamate groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzyl groups may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibenzyl-1,3-propanediol: Similar structure but lacks the dicarbamate groups.
1,3-Propanediol, 2,2-diethyl-: Similar backbone but with ethyl groups instead of benzyl groups.
Meprobamate: A related carbamate compound with different pharmacological properties.
Uniqueness
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is unique due to its specific combination of benzyl and dicarbamate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25451-46-1 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2,2-dibenzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C19H22N2O4/c20-17(22)24-13-19(14-25-18(21)23,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,22)(H2,21,23) |
Clé InChI |
KMVDKBLIWZGDTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


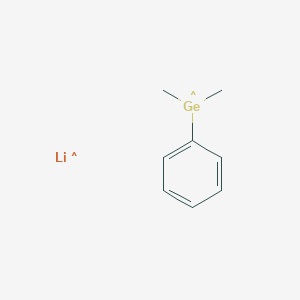
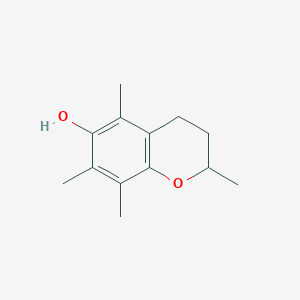
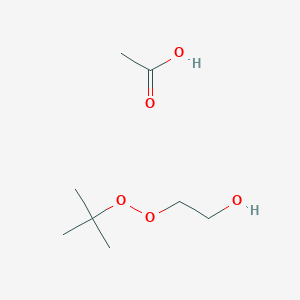
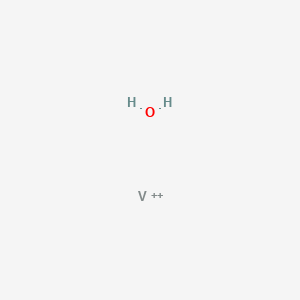
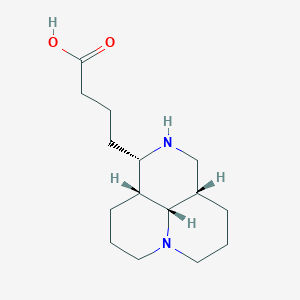

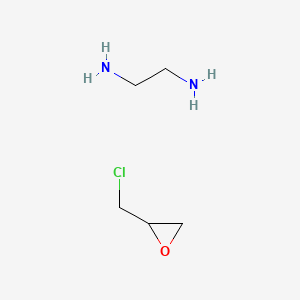
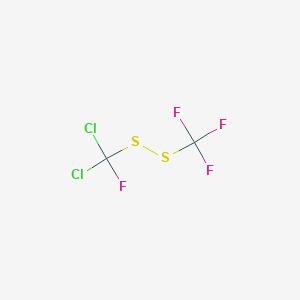
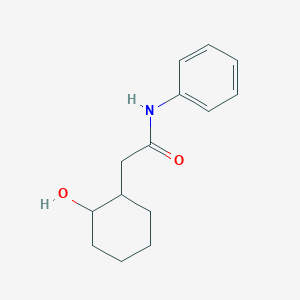
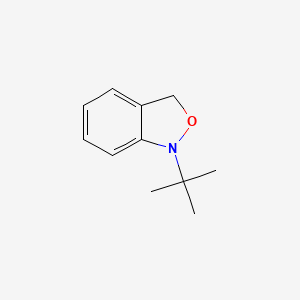
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
